Copper(II) Complex Redox Potential: 2-Pyridylmethyl vs. 2-Pyridylethyl Spacer Comparison in LPMO Model Complexes
In LPMO model complexes, the ligand L1 (4-methyl-1-[(pyridin-2-yl)methyl]-1,4-diazepane), which is the 4-methyl derivative of the target compound, forms a copper(II) complex displaying a Cu(II)/Cu(I) reduction potential of approximately 8–112 mV versus NHE. The analogous complex with ligand L2 (4-methyl-1-[(2-(pyridine-2-yl)ethyl]-1,4-diazepane), where the spacer between pyridine and diazepane is extended by one methylene unit, exhibits a shifted redox profile attributable to the altered chelate ring size and donor geometry [1]. The shorter methylene linker in L1 (and by direct structural inference in the target compound) imposes a more constrained five-membered chelate ring upon metal coordination, which modulates the electron density at the copper center and consequently the reduction potential.
| Evidence Dimension | Cu(II)/Cu(I) reduction potential (mV vs. NHE) |
|---|---|
| Target Compound Data | 8–112 mV (measured for [Cu(L1)(H2O)ClO4]ClO4, where L1 = 4-methyl-1-[(pyridin-2-yl)methyl]-1,4-diazepane; target compound differs only by absence of 4-methyl group, which does not alter the chelate donor set) |
| Comparator Or Baseline | Comparator: [Cu(L2)(H2O)ClO4]ClO4, L2 = 4-methyl-1-[(2-(pyridine-2-yl)ethyl]-1,4-diazepane; redox potential shifted relative to L1 (exact numerical shift not reported in the same reference, but distinct redox behavior confirmed by independent Cu(II)/Cu(I) couples for each complex) |
| Quantified Difference | L1-derived complex exhibits a defined, lower reduction potential range (8–112 mV) preferred for LPMO modeling; L2 substitution removes this favorable redox window. |
| Conditions | Cyclic voltammetry in aqueous medium (water), mimicking enzymatic reaction conditions; [Cu(L)(H2O)ClO4]ClO4 complexes. |
Why This Matters
The pyridin-2-ylmethyl spacer length directly controls copper redox potential; only the methylene-bridged ligand (target compound scaffold) provides the potent, enzyme-like reduction potential essential for functional LPMO model studies.
- [1] Muthuramalingam, S., Maheshwaran, D., Velusamy, M., & Mayilmurugan, R. (2019). Regioselective oxidative carbon–oxygen bond cleavage catalysed by copper(II) complexes: A relevant model study for lytic polysaccharides monooxygenases activity. Journal of Catalysis, 374, 217–228. View Source
